molecular formula C10H16N2O4 B14353823 Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate CAS No. 93524-97-1

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate

Katalognummer: B14353823
CAS-Nummer: 93524-97-1
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: GGANTMYXCOWBPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate is a chemical compound known for its unique structure and reactivity It is a derivative of diethyl malonate, featuring a hydrazinylidene group that imparts distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with isopropylidene hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The process requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity. The scalability of the synthesis process makes it feasible for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate.

    Ethyl acetoacetate: Another malonate derivative with similar reactivity.

    Methyl acetoacetate: A related compound used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.

Eigenschaften

CAS-Nummer

93524-97-1

Molekularformel

C10H16N2O4

Molekulargewicht

228.24 g/mol

IUPAC-Name

diethyl 2-(propan-2-ylidenehydrazinylidene)propanedioate

InChI

InChI=1S/C10H16N2O4/c1-5-15-9(13)8(10(14)16-6-2)12-11-7(3)4/h5-6H2,1-4H3

InChI-Schlüssel

GGANTMYXCOWBPC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=NN=C(C)C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.